[2-(3-Bromophenoxy)ethyl]hydrazine
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Overview
Description
[2-(3-Bromophenoxy)ethyl]hydrazine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol It is characterized by the presence of a bromophenoxy group attached to an ethyl hydrazine moiety
Preparation Methods
The synthesis of [2-(3-Bromophenoxy)ethyl]hydrazine typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
[2-(3-Bromophenoxy)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
[2-(3-Bromophenoxy)ethyl]hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-(3-Bromophenoxy)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
[2-(3-Bromophenoxy)ethyl]hydrazine can be compared with other similar compounds such as:
[2-(4-Bromophenoxy)ethyl]hydrazine: Similar in structure but with the bromine atom at the para position.
[2-(3-Chlorophenoxy)ethyl]hydrazine: Similar in structure but with a chlorine atom instead of bromine.
[2-(3-Methylphenoxy)ethyl]hydrazine: Similar in structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromophenoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(3-bromophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-1-3-8(6-7)12-5-4-11-10/h1-3,6,11H,4-5,10H2 |
InChI Key |
CYMXRSNVKWFSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCNN |
Origin of Product |
United States |
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